molecular formula C14H12ClIO B8624599 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

Cat. No.: B8624599
M. Wt: 358.60 g/mol
InChI Key: JVROQQAZKZLCHH-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene is a useful research compound. Its molecular formula is C14H12ClIO and its molecular weight is 358.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClIO

Molecular Weight

358.60 g/mol

IUPAC Name

1-chloro-4-iodo-2-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H12ClIO/c1-17-13-5-2-10(3-6-13)8-11-9-12(16)4-7-14(11)15/h2-7,9H,8H2,1H3

InChI Key

JVROQQAZKZLCHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2-chloro-5-iodophenyl)(4-methoxyphenyl)methanone (12.0 g, 32.2 mmol) and triethyl silane (9.86 g, 84.8 mmol) were dissolved in acetonitrile (200 mL). To the resulting mixture was added boron trifluoride-diethyl etherate complex (13.7 g, 96.5 mmol) at 0° C. After the completion of dropwise addition, the mixture was warmed up to 70° C., and stirred for 3 hr. Then the mixture was cooled to room temperature. The mixture was quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate (200 mL×3). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100) to produce 10.0 g of a product in a yield of 87%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
13.7 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser were added anisole (5.7 g, 52.0 mmol) and dichloromethane (17 mL) and the mixture was cooled to −3° C. Aluminum (III) chloride (7.4 g, 55.0 mmol) was added to the above solution over 1 h while maintaining the internal temperature below 5° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 0.05 mol) in dichloromethane (15 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. PMHS (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (100 mL) was added slowly dropwise over 1 hour with stirring. Note: A severe exotherm would occur upon addition of the first portion of water. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (30 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was recrystallized from absolute ethanol (58 mL) to give 12.0 g of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene as a white solid (yield, 67%, HPLC-0002: 98.7%). Note: The purity can be increased by doing a second recrystallization of 1-chloro-4-iodo-2-(4-methoxybenzyl)benzene, HPLC purity could be up to 99.5% with 75˜80% yield. 1H NMR (CDCl3, 400 MHz): δ 7.50 (d, J=8.4 Hz, 2H), 7.10˜7.13 (m, 3H), 6.88 (d, J=8.4 Hz, 2H), 4.00 (s, 2H), 3.82 (s, 3H). MS ESI (m/z): 357 [M+1]+. 13C NMR (CDCl3, 100 MHz): δ 158.3, 141.5, 139.5, 136.6, 134.2, 131.2, 130.6, 129.9, 114.1, 91.71, 55.29, 38.09.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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